4-Hydroxy-7-methylcoumarin

Beschreibung

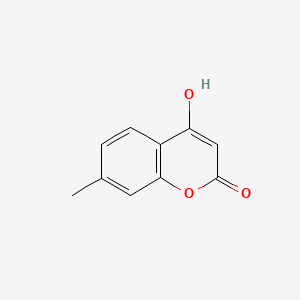

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZDYJKWIQMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715756 | |

| Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18692-77-8 | |

| Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for 4-Hydroxy-7-methylcoumarin

Pechmann Condensation Enhancements and Catalyst Optimization

Optimizing the Pechmann condensation has focused on the development and application of novel catalysts, as well as the use of alternative energy sources and reaction conditions to improve yields and reduce reaction times.

A variety of acid catalysts have been successfully employed to facilitate the Pechmann condensation for the synthesis of this compound. Concentrated sulfuric acid (H₂SO₄) is a traditional and effective catalyst for this reaction. nih.gov However, due to its corrosive nature and the generation of waste, alternative catalysts have been investigated.

Para-toluenesulfonic acid (p-TsOH) has emerged as a viable alternative, demonstrating high efficiency. researchgate.net Lewis acids such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and aluminum chloride (AlCl₃) have also been utilized, particularly in microwave-assisted syntheses, proving to be effective catalysts. researchgate.net In a comparative study, SnCl₂·2H₂O and AlCl₃ were found to efficiently catalyze the reaction between resorcinol (B1680541) and ethyl acetoacetate (B1235776) under solvent-free microwave conditions. researchgate.net

| Catalyst | Conditions | Yield (%) | Reference |

| H₂SO₄ | 0-5°C to room temp | Excellent | nih.gov |

| p-TsOH | Microwave (800W), 80°C, 180s, solvent-free | 60.10 | researchgate.net |

| SnCl₂·2H₂O | Microwave (800W), 260s, solvent-free | 55.25 | researchgate.net |

| AlCl₃ | Microwave, solvent-free | Moderate-high | researchgate.net |

| Catalyst | Power | Time | Yield (%) | Reference |

| p-TsOH | 800W | 180 s | 60.10 | researchgate.net |

| SnCl₂·2H₂O | 800W | 260 s | 55.25 | researchgate.net |

| Amberlyst-15 | - | 20 min | 97 | core.ac.uk |

| Fly Ash | 300W | 300 s | 98 | amazonaws.com |

Zeolites, particularly H-Beta zeolite, have been identified as effective and reusable heterogeneous catalysts for the Pechmann condensation. mdpi.com Their porous structure and acidic sites facilitate the reaction, often with high selectivity. The synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using H-Beta zeolite has been reported, highlighting the potential of these materials to serve as environmentally benign catalysts. mdpi.com Zeolites can stabilize the reaction intermediates and lower the activation energy of the condensation process. mdpi.com In a study comparing different solid acid catalysts, zeolite β was used in the solvent-free microwave-assisted synthesis of 7-hydroxy-4-methylcoumarin. core.ac.uk

Solvent-Free Conditions and Green Chemistry Approaches

Alternative Synthetic Pathways and Their Mechanistic Investigations

While the Pechmann condensation is the most common route, other synthetic methods for coumarin (B35378) derivatives exist, such as the Knoevenagel condensation, Perkin reaction, and Wittig reaction. core.ac.ukic.ac.uk However, detailed mechanistic investigations for the synthesis of this compound specifically through these alternative routes are less common in the literature.

One notable alternative approach involves a tandem C-acylation-cyclization process starting from an activated precursor, the N-hydroxysuccinimide ester of O-acetylsalicylic acid. researchgate.net The proposed mechanism involves the deprotonation of an active methylene (B1212753) compound, which then undergoes a nucleophilic attack at the carbonyl of the N-hydroxysuccinimide ester. This is followed by an in-situ intramolecular cyclization to form the coumarin ring. researchgate.net

The Knoevenagel condensation, which typically involves the reaction of an aldehyde or ketone with an active methylene compound, can also be adapted for coumarin synthesis. core.ac.uk For 4-hydroxycoumarins, this could potentially involve the reaction of a suitably substituted salicylaldehyde (B1680747) derivative. A review mentions the synthesis of 7-hydroxy-4-methylcoumarin via Knoevenagel condensation, indicating its feasibility. The general mechanism of the Knoevenagel condensation for coumarin formation involves the initial condensation to form a cinnamic acid derivative, followed by lactonization.

General Principles of Coumarin Synthesis and Diversification

The synthesis of coumarins can be achieved through several established methods, including the Pechmann condensation, Perkin reaction, Knoevenagel condensation, Wittig reaction, and Claisen rearrangement. nih.govchemmethod.com Among these, the Pechmann condensation is a widely used and straightforward method for producing various substituted coumarins with high efficiency. slideshare.netresearchgate.net This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a catalyst. researchgate.netscribd.com For instance, 7-hydroxy-4-methylcoumarin can be synthesized via the Pechmann reaction by condensing resorcinol with ethyl acetoacetate. slideshare.netsathyabama.ac.inaip.org The reaction proceeds through transesterification, intramolecular hydroxyalkylation, and subsequent dehydration. researchgate.net

Modern synthetic strategies often focus on developing more sustainable and efficient protocols. This includes the use of microwave irradiation and solvent-free conditions to increase yields and reduce reaction times. nih.gov For example, the Knoevenagel condensation under microwave irradiation has been employed for the rapid synthesis of coumarin derivatives. arabjchem.org Furthermore, palladium-catalyzed reactions, such as oxidative cyclocarbonylation of 2-vinylphenols and intramolecular hydroarylation of phenol-derived propiolates, offer direct routes to various coumarins. organic-chemistry.org Diversification of the coumarin core is often achieved through C-H bond activation and annulation reactions, leading to the formation of π-extended polycyclic structures. nih.gov

Condensation Reactions with Acylated Aromatic Amines

A significant strategy for diversifying the coumarin scaffold involves condensation reactions with acylated aromatic amines. This approach is particularly useful for introducing nitrogen-containing functionalities, which can impart valuable biological properties to the resulting molecules. In a typical procedure, a hydroxycoumarin, such as this compound, is reacted with a pre-synthesized acylated aromatic amine in a suitable solvent like dry acetone, often in the presence of a base such as potassium carbonate. ajpamc.com The acylated aromatic amines themselves are generally prepared by treating an aromatic amine with a reagent like chloroacetyl chloride in acetic acid. ajpamc.com This method allows for the synthesis of a variety of coumarin derivatives with diverse substitutions on the aromatic amine moiety. ajpamc.com

Derivatization Strategies of this compound

The structure of this compound presents two primary sites for functionalization: the C4-hydroxyl group and the C7-methyl group (after conversion to other functional groups). Strategic modification at these positions allows for the synthesis of a wide array of derivatives with potentially enhanced or novel properties.

Functionalization at C4 Position

The hydroxyl group at the C4 position is a key site for derivatization. Its reactivity allows for various modifications, including acylation and the introduction of different substituents through condensation reactions. arabjchem.orgnih.gov

Oxidation of Methyl Group at C4 and Subsequent Condensation Reactions

While the heading suggests oxidation of a methyl group at C4, the primary reactivity at this position involves the existing hydroxyl group. However, a related and important strategy involves the oxidation of the methyl group at the C4 position of the parent 7-hydroxy-4-methylcoumarin to a formyl group. researchgate.netresearchgate.netresearchgate.netorientjchem.org This transformation is typically achieved using an oxidizing agent like selenium dioxide (SeO2). researchgate.netresearchgate.netresearchgate.netorientjchem.org The resulting 7-hydroxy-4-formylcoumarin is a versatile intermediate. The newly introduced aldehyde functionality at the C4 position can then readily undergo condensation reactions with various amines, including aromatic amines and amino acids, to form Schiff bases. researchgate.netresearchgate.netresearchgate.net These Schiff bases can be further modified, for example, by reaction with thioglycolic acid to yield five-membered cyclized products like 4-thiazolidinones. researchgate.netresearchgate.net

Functionalization at C7 Position

The hydroxyl group at the C7 position of 7-hydroxy-4-methylcoumarin is another key site for introducing structural diversity. nih.gov This position is often targeted for modifications to modulate the molecule's properties.

Schiff Base Formation and Related Amine Condensations

A common strategy for functionalizing the C7 position involves the introduction of a formyl group, typically at the adjacent C8 position, via reactions like the Duff reaction on 7-hydroxy-4-methylcoumarin. researchgate.net The resulting 8-formyl-7-hydroxy-4-methylcoumarin is a valuable precursor for synthesizing Schiff bases. researchgate.netwum.edu.pl These are formed through the condensation of the formyl group with various primary amines. wum.edu.plresearchgate.net This method allows for the creation of a wide range of Schiff base derivatives, which can also act as ligands for the formation of metal complexes, potentially enhancing their biological activity. wum.edu.plresearchgate.net

Etherification and Esterification Reactions

The hydroxyl group at the C7 position of the this compound scaffold is a prime site for chemical modification through etherification and esterification. These reactions are fundamental in creating a diverse library of derivatives with tailored properties.

Etherification: The synthesis of 7-O-alkyl or 7-O-benzyl ethers is commonly achieved by reacting the parent coumarin with various alkyl or benzyl (B1604629) halides. This reaction is typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov For instance, the synthesis of 4-amino-7-(2-bromoethoxy)-2H-chromen-2-one involves the reaction with 1,2-dibromoethane, demonstrating the accessibility of the C7 hydroxyl group for introducing functionalized alkyl chains. mdpi.com

Esterification: Ester derivatives are readily prepared through methods like benzoylation. pmf.unsa.ba Acylation of the 7-hydroxy group can be performed using appropriately substituted acid chlorides in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758). csic.es This straightforward method allows for the introduction of a wide array of acyl groups, thereby modifying the lipophilicity and electronic properties of the coumarin molecule.

These modifications are crucial for structure-activity relationship (SAR) studies, where the impact of different ether and ester functionalities on biological activity is systematically investigated.

Table 1: Examples of Ether and Ester Derivatives of this compound This table is generated based on representative synthetic transformations described in the literature.

| Derivative Type | Reagent Example | Product Name Example | Reference |

|---|---|---|---|

| Ether | 1,2-dibromoethane | 4-amino-7-(2-bromoethoxy)-2H-chromen-2-one | mdpi.com |

| Ether | Alkyl Halides | 7-O-alkyl-4-methylcoumarin | nih.gov |

| Ester | Benzoyl Chloride | 4-methyl-2-oxo-2H-chromen-7-yl benzoate | pmf.unsa.ba |

Functionalization at C8 Position

The C8 position of the this compound ring system is another key site for substitution, offering a route to novel derivatives with distinct biological profiles. Accessing this position often begins with an electrophilic substitution reaction, such as nitration.

The nitration of 7-hydroxy-4-methylcoumarin is a well-established method for introducing a functional group at the C8 position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C). mdpi.comscispace.com This process yields a mixture of two primary isomers: 7-hydroxy-4-methyl-8-nitrocoumarin (B94725) and 7-hydroxy-4-methyl-6-nitrocoumarin. scispace.commaxwellsci.com The formation of the 8-nitro isomer is often favored. maxwellsci.com The two isomers can be separated using techniques like column chromatography or by exploiting their differential solubility in solvents like ethanol (B145695). mdpi.comscispace.com

Once isolated, the 8-nitro derivative serves as a versatile intermediate. It can be readily reduced to the corresponding amine, 8-amino-7-hydroxy-4-methylcoumarin. A common method for this reduction involves using iron powder in the presence of a strong acid, such as concentrated hydrochloric acid, in an ethanol solution. mdpi.commaxwellsci.com The resulting 8-amino group provides a nucleophilic handle for a variety of subsequent chemical modifications.

Table 2: Synthesis and Reduction of 8-Nitro-7-hydroxy-4-methylcoumarin

| Reaction Step | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-5°C | 7-hydroxy-4-methyl-8-nitrocoumarin | ~60% | maxwellsci.com |

The 8-amino-7-hydroxy-4-methylcoumarin intermediate is an excellent precursor for synthesizing a range of 8-amide and 8-carbamate derivatives. These substitutions have been explored as a strategy to modulate the biological activity of the coumarin scaffold, particularly in the context of enzyme inhibition. csic.es

The synthesis of these derivatives is generally achieved through the acylation of the 8-amino group. csic.es Reaction with a suitably substituted acid chloride or chloroformate in the presence of pyridine in a solvent like dichloromethane affords the desired 8-amide or 8-carbamate compounds in high yields (often 80-92%). csic.es This approach has been used to create a library of compounds with diverse substituents, including linear, cyclic, electron-withdrawing, and electron-donating groups, to establish structure-activity relationships. csic.es

Research has shown that these modifications can significantly impact inhibitory activity against enzymes like human monoamine oxidase (hMAO). For example, N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide and ethyl (7-hydroxy-4-methylcoumarin-8-yl)carbamate have been identified as potent and selective inhibitors of hMAO-A. csic.esresearchgate.net The former, in particular, was found to be twenty-four times more active in vitro than the reference drug moclobemide. csic.esresearchgate.net

Table 3: Selected 8-Amide and 8-Carbamate Derivatives and their hMAO-A Inhibitory Activity

| Compound Name | Substitution at C8 | IC₅₀ (nM) for hMAO-A | Reference |

|---|---|---|---|

| N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide | 4-Methylbenzamide | 15.0 | csic.esresearchgate.net |

Nitration Reactions and Subsequent Reductions to Amines

Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffold

The this compound scaffold serves as a valuable building block in the design of hybrid molecules, where it is combined with other pharmacophores to create novel compounds with potentially synergistic or enhanced biological activities. arkat-usa.org This strategy aims to integrate the structural features of the coumarin with those of other biologically active moieties.

One notable example is the synthesis of coumarin-pyrimidine hybrids. These compounds have been successfully synthesized starting from 6- and 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970). arkat-usa.org The acetyl derivative, which can be prepared from 7-hydroxy-4-methylcoumarin, undergoes condensation with an aryl aldehyde and guanidine (B92328) hydrochloride to form the 2-aminopyrimidine (B69317) ring fused to the coumarin core. arkat-usa.org These hybrids have demonstrated significant antimicrobial activity. arkat-usa.org

Another approach involves creating coumarin-chalcone hybrids. These are typically prepared by reacting a methyl-substituted coumarin, such as 7-hydroxy-4-methylcoumarin, with a substituted benzaldehyde (B42025) in the presence of a base like piperidine, using ethanol as a solvent. iosrjournals.org The reaction targets the C4-methyl group, leading to the formation of a styryl linkage at this position.

Furthermore, the C8 position can be functionalized to build more complex hybrids. For instance, 8-formyl-7-hydroxy-4-methylcoumarin, synthesized from the parent coumarin via the Duff reaction, can be used as a key intermediate. pnrjournal.comresearchgate.net This aldehyde can then be reacted with various nucleophiles, such as hydrazine (B178648) hydrate, to form hydrazones, which can be further derivatized with substituted aromatic aldehydes to yield a series of Schiff base hybrids. pnrjournal.com

Table 4: Examples of Hybrid Molecules Based on the this compound Scaffold

| Hybrid Type | Key Intermediate | Synthetic Strategy | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|

| Coumarin-Pyrimidine | 8-acetyl-7-hydroxy-4-methylcoumarin | Condensation with an aryl aldehyde and guanidine | 8-(2-amino-6-arylpyrimidin-4-yl)-7-hydroxy-4-methylcoumarin | arkat-usa.org |

| Coumarin-Chalcone | 7-hydroxy-4-methylcoumarin | Condensation of C4-methyl with benzaldehyde | 7-hydroxy-4-styryl-2H-chromen-2-one | iosrjournals.org |

Pharmacological Activities and Biological Mechanisms

Anti-inflammatory Properties

Modulation of Inflammatory Mediators (e.g., NO, PGE2)

4-Hydroxy-7-methylcoumarin has demonstrated significant anti-inflammatory effects by modulating key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound effectively reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) without causing cytotoxic effects. scispace.comresearchgate.net This reduction is attributed to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. scispace.comresearchgate.net

One study compared the NO inhibitory activity of several coumarin (B35378) derivatives. researchgate.net At a concentration of 500 µM, this compound decreased NO production by 26.4% in LPS-stimulated RAW 264.7 cells. researchgate.net Interestingly, the presence of a hydroxyl group at the 4-position of 7-methylcoumarin (B190331) was found to decrease its NO inhibitory activity. researchgate.net Another study investigating a related compound, 4-hydroxy-7-methoxycoumarin, also showed a significant reduction in NO and PGE2 production in a similar cell model. researchgate.netnih.gov

Inhibition of Proinflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

The anti-inflammatory action of this compound extends to the inhibition of proinflammatory cytokines. Research has shown that it significantly reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. scispace.comresearchgate.net The inhibition of these cytokines occurs in a concentration-dependent manner. For instance, one study reported half-maximal inhibitory concentrations (IC50) of 237.7 µM for IL-1β and 106.3 µM for IL-6. scispace.com A related compound, 6,8-Difluoro-7-hydroxy-4-methylcoumarin, has also been shown to inhibit the production of TNF-α in human cells.

Downregulation of Signaling Pathways (e.g., NF-κB, MAPK, ERK, JNK)

This compound exerts its anti-inflammatory effects by downregulating key signaling pathways. The compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. scispace.com This is achieved by upregulating the production of IκB-α, an inhibitor of NF-κB, which in turn prevents the degradation of IκB-α and the subsequent translocation of NF-κB to the nucleus. scispace.com

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway is also modulated by this compound and its derivatives. Studies on a similar compound, 4-hydroxy-7-methoxycoumarin, revealed decreased phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), but not p38 MAPK. researchgate.netmdpi.com In contrast, another study on 7-hydroxy-4-methylcoumarin showed that it can upregulate the JNK and p38 signaling pathways while downregulating the ERK cascade. nih.govnih.gov

In vitro and In vivo Anti-inflammatory Efficacy Studies

The anti-inflammatory efficacy of this compound has been primarily demonstrated through in vitro studies. These studies have consistently shown its ability to reduce the production of inflammatory mediators and cytokines in cell cultures, particularly in LPS-stimulated RAW 264.7 macrophages. scispace.comresearchgate.net The collective findings from these in vitro models suggest that this compound holds potential as a therapeutic agent for inflammatory diseases. scispace.com

Antimicrobial Activities

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Micrococcus luteus, E. coli, Pseudomonas aeruginosa)

Derivatives of 7-hydroxy-4-methylcoumarin have exhibited a range of antibacterial activities. One study synthesized new Schiff bases derived from 7-hydroxy-4-methylcoumarin and tested their in vitro antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Micrococcus luteus) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). orientjchem.orgresearchgate.net The majority of these derivatives displayed moderate to high antibacterial activity. orientjchem.org

Specifically, one of the synthesized compounds showed good activity against Staphylococcus aureus and Micrococcus luteus, and very potent activity against E. coli. orientjchem.org The minimum inhibitory concentrations (MICs) for these derivatives ranged from 31 to 300 µg/ml. orientjchem.org Another study found that 7-hydroxy-4-methyl coumarin itself displayed moderate activity against E. coli with a 9 mm inhibition zone at a concentration of 125 ppm, but was inactive against S. aureus at the tested concentrations. rasayanjournal.co.in Further research on other derivatives of 7-hydroxy-4-methylcoumarin has also shown antibacterial potential against S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa. scholarsresearchlibrary.com

Minimum Inhibitory Concentration (MIC) Determinations

Antifungal Properties Against Foodborne Mycotoxigenic Fungi

This compound and its derivatives have shown significant antifungal activity against various foodborne mycotoxigenic fungi.

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated very high growth inhibition against Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, and Fusarium verticillioides. nih.govdaneshyari.com Among these, F. graminearum was the most susceptible, while F. verticillioides was the most resistant. nih.govdaneshyari.com Further research has confirmed the antifungal potential of coumarin derivatives against these fungi. mdpi.comacs.org

Specifically, thiosemicarbazide (B42300) and 4-thiazolidinone (B1220212) derivatives of 7-hydroxy-4-methylcoumarin have been investigated. researchgate.net Compounds with a phenyl group showed excellent activity against A. flavus, and 4-thiazolidinones generally exhibited better antifungal activity than thiosemicarbazides. researchgate.net

Studies have also explored the activity against Candida albicans. One derivative of 7-hydroxycoumarin showed strong activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 0.067 µmol/mL. mdpi.com Other derivatives have also shown inhibitory effects against C. albicans. jetir.orgjmchemsci.com

Antioxidant Potential

This compound and its derivatives possess notable antioxidant properties, demonstrated by their ability to scavenge free radicals.

Derivatives of 7-hydroxy-4-methylcoumarin, particularly thiosemicarbazides, have shown higher scavenging activity towards DPPH (1,1-diphenyl-2-picryhydrazyl) and galvinoxyl radicals compared to the parent compound. nih.govdaneshyari.com Some of these derivatives exhibited activity comparable to or even better than ascorbic acid. nih.govdaneshyari.com The antioxidant activity of these compounds has been confirmed through various assays, including DPPH scavenging. mdpi.com

Research has shown a high correlation between DPPH and galvinoxyl radical scavenging activity for coumarin derivatives. derpharmachemica.com The scavenging capacity of 22 different 4-methylcoumarins against galvinoxyl and DPPH radicals was determined using electron paramagnetic resonance spectroscopy. capes.gov.br It was found that o-dihydroxysubstituted coumarins were excellent radical scavengers. capes.gov.br

The antioxidant properties of this compound contribute to its ability to protect against oxidative stress and cellular damage. Antioxidants can protect cellular organelles from damage caused by free radicals, which are implicated in various diseases. mdpi.com Coumarins, by supporting the body's defense systems, can bolster cellular defenses against oxidative damage. nih.gov

Derivatives of 4-hydroxycoumarin (B602359) have shown potential in protecting against oxidative stress. nih.gov The ability of 5,7-Dihydroxy-4-Methylcoumarin (B191047) to mitigate oxidative stress-related damage highlights its therapeutic potential. mdpi.com

Free Radical Scavenging Activity (e.g., DPPH, Galvinoxyl radicals)

Anticancer and Cytotoxic Effects

This compound, also known as 4-methylumbelliferone (B1674119) in this context, and its derivatives have shown promising anticancer and cytotoxic effects against various cancer cell lines.

4-methylumbelliferone has demonstrated potent anticancer effects in a variety of tumors, including breast, skin, and ovarian cancers. researchgate.net It is known to inhibit the synthesis of hyaluronic acid, which is involved in tumor growth and progression. researchgate.net

Structure-activity relationship studies of 4-methylcoumarin (B1582148) derivatives have been conducted to evaluate their cytotoxic effects. tandfonline.com A study on 27 coumarin derivatives, including 7-hydroxy-4-methylcoumarins, revealed that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) with alkyl groups at the C3 position were the most effective. tandfonline.com One of the most potent compounds in this group had IC50 values of 42.4, 25.2, and 25.1 μM against K562 (leukemia), LS180 (colon), and MCF-7 (breast) cancer cells, respectively. tandfonline.com

Derivatives of this compound have also been evaluated for their anticancer efficacy, with one compound showing high activity against the MCF-7 breast cancer cell line with an IC50 value of 0.003 µM. mdpi.com Another study reported that 7-hydroxy-4-methylcoumarin-3-acetic acid exhibited cytotoxic effects against HCT-116 cancer cells with an IC50 value of 12.5 µg/mL.

Efficacy Against Human Cancer Cell Lines (e.g., K562, LS180, MCF-7)

The cytotoxic potential of 4-methylcoumarin derivatives, including 7-hydroxy-4-methylcoumarins (7-HMCs), has been evaluated against various human cancer cell lines. nih.gov In a study investigating a series of 27 coumarin derivatives, the cytotoxic effects were examined on K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.govmfd.org.mk

Research has shown that while 7-HMCs possess cytotoxic properties, they are generally less potent than their dihydroxy analogues. nih.gov For instance, structure-activity relationship (SAR) studies revealed that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were the most effective subgroup against these cell lines. nih.gov One of the most potent compounds identified was a 7,8-DHMC derivative with an n-decyl chain at the C3 position, which exhibited significant IC50 values of 42.4 µM against K562, 25.2 µM against LS180, and 25.1 µM against MCF-7 cells. nih.gov

Conversely, another investigation highlighted a series of synthesized this compound derivatives with a piperazine (B1678402) moiety, with one compound showing exceptionally high activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.003 µM. nih.gov Furthermore, cyclotriphosphazene (B1200923) derivatives carrying 4-methyl-7-hydroxycoumarin moieties also displayed antitumor activity against the MCF-7 cell line, with IC50 values ranging from 108.72 to 188.44 µM. researchgate.net

Table 1: Cytotoxicity of Selected 4-Methylcoumarin Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 7,8-DHMC derivative | K562 | 42.4 | nih.gov |

| 7,8-DHMC derivative | LS180 | 25.2 | nih.gov |

| 7,8-DHMC derivative | MCF-7 | 25.1 | nih.gov |

| This compound-piperazine derivative | MCF-7 | 0.003 | nih.gov |

| Cyclotriphosphazene-coumarin derivative | MCF-7 | 108.72-188.44 | researchgate.net |

In vitro Cytotoxicity Assays (e.g., MTT reduction assay)

The primary method utilized to evaluate the in vitro cytotoxicity of this compound and its derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. nih.govmfd.org.mkmdpi.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. mdpi.com In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by measuring its absorbance. researcher.life

In studies assessing the anticancer effects of 4-methylcoumarin derivatives, human cancer cell lines like K562, LS180, and MCF-7 are plated in 96-well microplates. nih.gov After a period of incubation to allow for cell adherence, they are exposed to various concentrations of the test compounds for a defined period, often 24 to 72 hours. nih.govresearcher.life Following treatment, the MTT reagent is added, and after a subsequent incubation period, the resulting formazan crystals are dissolved in a solvent like DMSO. researcher.life The absorbance is then measured with a spectrophotometer, allowing for the calculation of cell viability and the determination of the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.govmdpi.com This assay has been consistently used to screen coumarin derivatives for their potential as anticancer agents. nih.govmfd.org.mkresearchgate.netmdpi.com

Modulation of Cancer-Related Proteins (e.g., EGFR, ER, PR)

The anticancer activity of this compound derivatives has been linked to the modulation of key proteins involved in cancer progression, particularly in hormone-receptor-positive breast cancers like the MCF-7 cell line. nih.govresearcher.life MCF-7 cells are characterized by their expression of estrogen receptors (ER) and are a key model for studying therapies that target this pathway. mfd.org.mk

Studies have shown that synthetic hybrids of 7-hydroxyl-4-methylcoumarin can induce apoptosis in MCF-7 cells. mdpi.com Mechanistic investigations revealed that these compounds can target the PI3K/Akt signaling pathway, a critical downstream effector of the epidermal growth factor receptor (EGFR). mdpi.comnih.gov A promising derivative, VIIb, was found to significantly inhibit PI3K-α and Akt-1 and repress the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). mdpi.com

Furthermore, coumarin thiosemicarbazone hybrids synthesized from 7-hydroxy-4-methylcoumarin have been evaluated for their ability to repress ERα. researcher.life The most active compounds in this series exhibited significant potency in downregulating the expression of ERα-regulated genes like cyclin D1 and BCL2, suggesting a direct or indirect inhibitory effect on the ERα pathway. researcher.life The development of tamoxifen (B1202) resistance in ER-positive breast cancer is a significant clinical challenge, and it has been associated with alterations in signaling pathways, including the activation of EGFR. d-nb.infoaacrjournals.org The ability of this compound derivatives to target both ERα and pathways downstream of EGFR indicates their potential as multifaceted anticancer agents. mdpi.comresearcher.life

Melanogenesis Modulation

Stimulation of Melanin (B1238610) Production in Melanoma Cells (e.g., B16-F10)

7-Hydroxy-4-methylcoumarin (referred to as 7H-4M in studies) has been identified as a significant stimulator of melanogenesis. nih.govresearchgate.net In studies using the murine B16-F10 melanoma cell line, a standard model for screening melanogenic agents, 7H-4M was shown to increase melanin production in a concentration-dependent manner. nih.govgrafiati.com This effect was observed without a significant impact on the viability of the B16-F10 cells at effective concentrations (up to 100 µM). nih.govresearchgate.net The stimulation of melanin synthesis by 7H-4M points to its potential application in addressing hypopigmentation disorders. nih.gov

Effects on Tyrosinase Activity

The pro-melanogenic effect of 7-hydroxy-4-methylcoumarin is directly linked to its ability to enhance the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.govnih.gov Research has demonstrated that treatment of B16-F10 melanoma cells with 7H-4M leads to a significant, concentration-dependent increase in intracellular tyrosinase activity. nih.govresearchgate.net This heightened enzymatic activity results in the increased conversion of L-tyrosine to melanin, leading to its accumulation within the cells. researchgate.netnih.gov The upregulation of tyrosinase is a key mechanism through which 7H-4M exerts its melanogenesis-promoting effects. nih.gov

Activation of Molecular Signaling Pathways (e.g., MITF, TYR, TRP1, TRP2, PKA, CREB, ERK, PI3K/Akt/GSK-3β, JNK, p38)

The stimulatory effect of 7-hydroxy-4-methylcoumarin on melanogenesis is orchestrated by a complex network of molecular signaling pathways. nih.govresearchgate.net Western blot analyses have confirmed that 7H-4M significantly increases the expression of key melanogenic proteins. nih.govresearchgate.net

At the core of this regulation is the Microphthalmia-associated transcription factor (MITF) , the master regulator of melanocyte differentiation and pigmentation. nih.gov Treatment with 7H-4M upregulates the expression of MITF. researchgate.netnih.gov This, in turn, transcriptionally activates its target genes: tyrosinase (TYR) , tyrosinase-related protein-1 (TRP1) , and tyrosinase-related protein-2 (TRP2) , all of which showed increased protein expression following 7H-4M treatment. nih.govresearchgate.netnih.gov

The upstream signaling cascades that control MITF expression are also modulated by 7H-4M:

PKA/CREB Pathway: 7H-4M activates the melanogenesis process by upregulating the phosphorylation of cAMP-dependent protein kinase (PKA) and the cAMP response element-binding protein (CREB). nih.govresearchgate.netmdpi.com This pathway is a primary driver of MITF expression. mdpi.com

MAPK Pathways: The compound differentially modulates the mitogen-activated protein kinase (MAPK) family. It upregulates the c-Jun N-terminal kinase (JNK) and p38 signaling pathways, which are positively associated with melanogenesis. nih.govresearchgate.net Conversely, it downregulates the extracellular signal-regulated kinase (ERK) cascade, the inhibition of which is known to promote melanin synthesis. nih.govresearchgate.net

PI3K/Akt/GSK-3β Pathway: 7H-4M was found to downregulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling cascade. nih.govresearchgate.net Inhibition of this pathway is known to enhance melanogenesis. mdpi.com

Table 2: Effect of 7-Hydroxy-4-methylcoumarin on Melanogenesis Signaling This table is interactive. You can sort and filter the data.

| Target Protein/Pathway | Effect of 7-Hydroxy-4-methylcoumarin | Role in Melanogenesis | Source |

|---|---|---|---|

| Melanin Production | Increased | Final Pigment | nih.govresearchgate.net |

| Tyrosinase (TYR) Activity | Increased | Rate-limiting Enzyme | nih.govresearchgate.net |

| MITF | Upregulated | Master Transcriptional Regulator | researchgate.netnih.gov |

| TRP1 | Upregulated | Melanin Synthesis Enzyme | researchgate.netnih.gov |

| TRP2 | Upregulated | Melanin Synthesis Enzyme | researchgate.netnih.gov |

| PKA/CREB | Upregulated/Activated | Positive Regulation of MITF | nih.govresearchgate.net |

| JNK | Upregulated/Activated | Positive Regulation | nih.govresearchgate.net |

| p38 | Upregulated/Activated | Positive Regulation | nih.govresearchgate.net |

| ERK | Downregulated/Inhibited | Negative Regulation of MITF | nih.govresearchgate.net |

| PI3K/Akt/GSK-3β | Downregulated/Inhibited | Negative Regulation | nih.govresearchgate.net |

Enzyme Inhibition Studies

The structural scaffold of this compound serves as a foundation for the development of various enzyme inhibitors. Research has focused on its derivatives and their inhibitory effects on enzymes implicated in a range of pathological conditions.

This compound has been identified as a strong inhibitor of xanthine (B1682287) oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Studies have demonstrated its inhibitory potency with a reported IC50 value of 96.70 μM. nih.gov The mechanism of inhibition by this compound is described as a mixed type. nih.gov

The structure of 7-hydroxycoumarins plays a significant role in their xanthine oxidase inhibitory activity. nih.gov For instance, the presence of a methyl group at the 4-position, as in this compound, reduces the inhibitory activity compared to the parent compound, 7-hydroxycoumarin (umbelliferone). nih.gov This is evident when comparing their IC50 values, where 7-hydroxycoumarin is more potent. nih.gov Further substitutions on the coumarin ring can also modulate this activity. nih.gov In comparative studies, while this compound shows significant inhibition, other derivatives like esculetin (B1671247) (6,7-dihydroxycoumarin) exhibit even stronger inhibitory effects. nih.govworldscientific.com

Table 1: Xanthine Oxidase Inhibition by Coumarin Derivatives

| Compound | IC50 (μM) | Percent Inhibition (at 100 μM) | Type of Inhibition |

|---|---|---|---|

| This compound | 96.70 nih.gov | 62.47% nih.gov | Mixed nih.gov |

| 7-Hydroxycoumarin (Umbelliferone) | 43.65 nih.gov | - | Uncompetitive nih.gov |

| Esculetin | 20.91 nih.gov | 87.16% worldscientific.com | Competitive nih.gov |

| Allopurinol (Standard) | 24 ± 0.28 µg/mL researchgate.net | - | - |

Derivatives of the this compound scaffold have been extensively investigated as inhibitors of human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B), enzymes crucial in the metabolism of monoamine neurotransmitters. csic.esdrugbank.comtandfonline.com Selective inhibitors of these enzymes are valuable in the treatment of neurological and psychiatric disorders. mdpi.com

Studies have revealed that specific substitutions on the 7-hydroxy-4-methylcoumarin nucleus can yield potent and selective inhibitors for either MAO isoform. For example, a series of 8-amide and 8-carbamate derivatives of 7-hydroxy-4-methylcoumarin were synthesized and evaluated, leading to the identification of highly potent and selective hMAO-A inhibitors. csic.esdrugbank.com Specifically, N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide (IC50 = 15.0 nM) and ethyl N-(7-hydroxy-4-methylcoumarin-8-yl)carbamate (IC50 = 22.0 nM) were found to be the most active and selective inhibitors of hMAO-A. csic.esdrugbank.com The former proved to be an irreversible inhibitor, 24 times more potent than the reference drug moclobemide. csic.es

Conversely, other structural modifications have led to derivatives with high selectivity for hMAO-B. tandfonline.com Research has shown that substitutions at the 7-position of the coumarin scaffold are particularly beneficial for achieving MAO-B selectivity and potent inhibition. tandfonline.commdpi.com

Table 2: Inhibition of hMAO-A and hMAO-B by 7-Hydroxy-4-methylcoumarin Derivatives

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide | hMAO-A | 15.0 csic.esdrugbank.com | >6,666-fold over hMAO-B csic.es |

| Ethyl N-(7-hydroxy-4-methylcoumarin-8-yl)carbamate | hMAO-A | 22.0 csic.esdrugbank.com | - |

| Moclobemide (Reference) | hMAO-A | 360 csic.es | - |

| 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives | hMAO-A | 6,970-7,650 nih.gov | - |

| 4,7-dimethyl-5-hydroxycoumarin derivatives | hMAO-B | 1,880-4,760 nih.gov | - |

The structure-activity relationship (SAR) for MAO inhibition by coumarin derivatives is complex, with the position and nature of substituents on the coumarin ring dictating both potency and selectivity.

Substitution at Position 8 : Introducing amide and carbamate (B1207046) groups at the C-8 position of 7-hydroxy-4-methylcoumarin has been shown to produce highly potent and selective hMAO-A inhibitors. csic.esdrugbank.com The p-methylphenyl substituent in N-(7-hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide was found to interact strongly with key residues (Phe352, Tyr407, and Phe208) in the enzyme's binding pocket. csic.es

Substitution at Position 7 : The nature of the substituent at the C-7 position significantly influences specificity and selectivity. scienceopen.com Studies have found that substitutions at this position are generally favorable for MAO-B inhibition. tandfonline.com For instance, the presence of a benzyloxy group at C-7 tends to result in better MAO-B inhibition compared to other groups like hydroxyl or methoxy (B1213986). scienceopen.com

Substitution at Position 3 : The introduction of a substituent at the C-3 position is a known strategy for inhibiting MAOs. scienceopen.com Phenyl substitution, in particular, has a distinct effect on activity and selectivity. A 3-phenyl group on the coumarin scaffold tends to enhance MAO-B inhibition. scienceopen.com

Substitution at Position 4 : In contrast to 3-phenyl substitution, placing a phenyl group at the C-4 position is more effective for achieving MAO-A inhibition. scienceopen.com

Derivatives of this compound have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. A derivative, 3-chloro-7-hydroxy-4-methylcoumarin, has been shown to be an effective reagent for the peripheral anionic site (PAS) of AChE, with a dissociation constant (Ki) of 30 μM. portlandpress.comnih.gov This interaction is non-progressive and reversible. portlandpress.comnih.gov

Furthermore, research into multi-target-directed ligands for conditions like Alzheimer's disease has identified coumarin derivatives capable of dually inhibiting both AChE and MAO enzymes. nih.govscilit.com One study identified derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin as potent inhibitors of human AChE, with IC50 values ranging from 1.52 to 4.95 μM. nih.govmdpi.comresearchgate.net These compounds also demonstrated inhibitory activity against hMAO-A. nih.govmdpi.comresearchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibition by 7-Hydroxy-4-methylcoumarin Derivatives

| Compound | Target | IC50 (μM) | Dissociation Constant (Ki) |

|---|---|---|---|

| 3-chloro-7-hydroxy-4-methylcoumarin | AChE (peripheral site) | - | 30 μM portlandpress.comnih.gov |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hAChE | 1.52–4.95 nih.govmdpi.comresearchgate.net | - |

Monoamine Oxidase (MAO) Inhibition (hMAO-A and hMAO-B)

Antifouling Activity

This compound, also known as hymecromone, has demonstrated significant potential as an environmentally friendly antifouling agent. conicet.gov.arnih.govresearchgate.net Its efficacy stems from its ability to deter the settlement and growth of a wide range of marine fouling organisms, from microfoulers like bacteria and diatoms to macrofoulers such as mussels and bryozoans. conicet.gov.ar The compound's lipophilic nature is advantageous for incorporation into marine paints, allowing for a slower leaching rate compared to more hydrophilic substances. conicet.gov.ar Studies have shown that when incorporated into soluble matrix coatings, this compound effectively prevents biofouling on submerged surfaces. conicet.gov.arresearchgate.netresearchgate.net

Mussels are primary contributors to marine biofouling, attaching to surfaces via the secretion of byssal threads. conicet.gov.ar Laboratory investigations have confirmed that this compound is effective at inhibiting both the settlement and the process of byssogenesis in the bivalve Mytilus edulis platensis. conicet.gov.arresearchgate.netscience.gov

Research has shown a direct correlation between the concentration of this compound and the inhibition of mussel attachment and byssal thread production. conicet.gov.arresearchgate.net In one study, a concentration of 0.157 mg/cm² was sufficient to cause a 50% reduction in the number of byssal threads produced by the mussels. conicet.gov.ar The inhibitory effects on byssogenesis were observed at concentrations as low as 0.047 mg/cm². conicet.gov.ar Subsequent recovery tests, where mussels were transferred to clean seawater after exposure, indicated that the compound's effect is not permanently toxic, as the organisms were able to regain their normal functions. scielo.br This suggests that this compound acts as a deterrent rather than a potent biocide. scielo.br

| Activity | Concentration for 50% Inhibition (EC₅₀) | Lowest Effective Concentration (Byssogenesis) |

|---|---|---|

| Byssal Thread Production | 0.157 mg/cm² conicet.gov.ar | 0.047 mg/cm² conicet.gov.ar |

| Mussel Settlement | Data not specified conicet.gov.ar | Data not specified conicet.gov.ar |

The antifouling properties of this compound extend beyond mussels to a variety of other common fouling organisms. conicet.gov.ar Field trials using panels coated with a paint containing 2% by weight of this compound demonstrated a strong antifouling effect after 45 days of sea exposure. conicet.gov.ar

Significant inhibition was observed against the settlement of bryozoan colonies, specifically Bugula stolonifera. conicet.gov.ar Other coumarins, such as those isolated from Cnidium monnieri, have also shown marked antisettlement effects against bryozoans. researchgate.netresearchgate.net

The compound also proved effective against several other conspicuous species within the fouling community of Mar del Plata harbor. conicet.gov.arnih.gov This includes algae such as Enteromorpha intestinalis and Ectocarpus sp., tube-building polychaetes like Polydora sp. and Hydroides elegans, and both solitary (Ciona intestinalis) and colonial (Botryllus sp.) ascidians. conicet.gov.ar Furthermore, a noticeable reduction in diatom populations, including species like Nitszchia sp., Melosira sp., Skeletonema costatum, Pleurosigma sp., and Thalassiotrix sp., was recorded on the treated panels. conicet.gov.ar

| Organism Type | Species Inhibited |

|---|---|

| Bryozoa | Bugula stolonifera conicet.gov.ar |

| Algae | Enteromorpha intestinalis conicet.gov.ar |

| Ectocarpus sp. conicet.gov.ar | |

| Polychaeta | Polydora sp. conicet.gov.ar |

| Hydroides elegans conicet.gov.ar | |

| Ascidiacea | Ciona intestinalis (solitary) conicet.gov.ar |

| Botryllus sp. (colonial) conicet.gov.ar | |

| Diatoms | Nitszchia sp. conicet.gov.ar |

| Melosira sp. conicet.gov.ar | |

| Skeletonema costatum conicet.gov.ar | |

| Pleurosigma sp. conicet.gov.ar | |

| Thalassiotrix sp. conicet.gov.ar |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships

SAR studies are fundamental to medicinal chemistry, providing a roadmap for designing more potent and selective compounds. By systematically altering the substituents on the 4-hydroxy-7-methylcoumarin core, researchers have gleaned valuable insights into how its structure dictates its biological function.

The type and placement of chemical groups on the coumarin (B35378) scaffold significantly influence its biological effects, including anticancer and antioxidant activities.

Hydroxyl and Methoxy (B1213986) Groups: The presence of hydroxyl (-OH) groups is a critical determinant of activity. For instance, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) have demonstrated greater cytotoxic effects against cancer cell lines than their 7-hydroxy-4-methylcoumarin (7-HMC) counterparts. tandfonline.comtandfonline.com This suggests that the presence of an ortho-dihydroxy (catechol) moiety enhances anticancer potential. tandfonline.com Conversely, replacing a hydroxyl group with an acetoxy group has been shown to reduce cytotoxic activity. tandfonline.com In terms of antioxidant capacity, the position of the hydroxyl group is key. Coumarins with a hydroxyl group on the benzene (B151609) ring are more effective radical scavengers than those with the substitution on the pyrone ring. walisongo.ac.id Specifically, 7-hydroxycoumarin derivatives show superior peroxide scavenging ability compared to the parent coumarin. mdpi.com The introduction of a methoxy (-OCH3) group at the 7-position also yields potent antioxidant activity, in some cases even greater than the 7-hydroxy equivalent. walisongo.ac.id However, in the context of anti-inflammatory action, substitutions at the 6 and 7 positions of the 4-hydroxycoumarin (B602359) structure were found to have minimal effect on the inhibition of nitric oxide (NO) production. mdpi.com

Methyl and Alkyl Chains: The methyl group at the C4 position is advantageous as it reduces the likelihood of metabolic conversion to the mutagenic 3,4-coumarin epoxide. tandfonline.comtandfonline.com The introduction of alkyl chains at the C3 position of 7,8-DHMCs has been found to be a particularly effective strategy for increasing anticancer activity. tandfonline.comnih.gov A notable example is a derivative with an n-decyl chain at C3, which exhibited significant potency against various cancer cell lines. tandfonline.comnih.gov The length of these alkyl chains can be a determining factor; for instance, in a series of polyphenol oxidase inhibitors, an increase in the length of an alkyl substituent from a methyl to an ethyl group led to a significant decrease in inhibitory activity. srce.hrptfos.hr

Bromine: The incorporation of a bromine atom has also been explored. The compound 6-bromo-4-bromomethyl-7-hydroxycoumarin demonstrated reasonable cytotoxic activities against human cancer cell lines, indicating that halogenation is a viable strategy for enhancing anticancer properties. tandfonline.comnih.gov

Thiosemicarbazide (B42300) and Thiazolidinone: The addition of thiosemicarbazide and 4-thiazolidinone (B1220212) moieties to the 7-hydroxy-4-methylcoumarin structure has been shown to enhance its antifungal and antioxidant properties. nih.gov In general, thiosemicarbazides displayed higher radical scavenging activity than the corresponding 4-thiazolidinones. nih.gov Conversely, 4-thiazolidinones exhibited better antifungal activity. nih.govcabidigitallibrary.org The nature of the substituent on the thiosemicarbazide chain is also crucial; alkyl groups at the 4-position of the thiosemicarbazide chain, particularly a methyl group, led to more potent inhibition of apple polyphenol oxidase than aryl substituents. srce.hr

Table 1: Impact of Substituents on the Biological Activity of this compound Derivatives

Substituent/Moiety Position Observed Biological Effect Key Findings Hydroxyl (-OH) C7, C8 Enhanced anticancer and antioxidant activity. tandfonline.comtandfonline.comwalisongo.ac.idmdpi.com 7,8-dihydroxy derivatives are more potent anticancer agents than 7-hydroxy derivatives. tandfonline.comtandfonline.com Hydroxylation on the benzene ring improves antioxidant capacity. walisongo.ac.id Methoxy (-OCH3) C7 Potent antioxidant activity. walisongo.ac.id Can be more effective than the hydroxyl equivalent in scavenging radicals. walisongo.ac.id Methyl (-CH3) C4 Reduces metabolic activation to toxic epoxides. tandfonline.comtandfonline.com Enhances the safety profile of the coumarin core. tandfonline.comtandfonline.com Alkyl Chains C3 Increased anticancer activity. tandfonline.comnih.gov Longer chains, such as n-decyl, can significantly boost cytotoxicity. tandfonline.comnih.gov Bromine (-Br) C6, C4-methyl Reasonable cytotoxic activity. tandfonline.comnih.gov Halogenation is a viable strategy for anticancer drug design. tandfonline.comnih.gov Thiosemicarbazide C7 Enhanced antioxidant and antifungal activity. nih.govcabidigitallibrary.org Potent polyphenol oxidase inhibition. srce.hrptfos.hr Generally better antioxidant than thiazolidinones. nih.gov The thiosemicarbazide moiety is crucial for strong PPO inhibition. srce.hrptfos.hr Thiazolidinone C7 Enhanced antifungal activity. nih.govcabidigitallibrary.org Generally better antifungal than thiosemicarbazides. nih.govcabidigitallibrary.org Cyclization of thiosemicarbazide to thiazolidinone reduces PPO inhibition. srce.hrptfos.hr

The conjugation of this compound with other chemical entities, known as moieties, can dramatically alter its biological profile.

Schiff Bases and Hydrazones: The formation of Schiff bases (imines) by condensing the formyl derivative of 7-hydroxy-4-methylcoumarin with various amines and amino acids has yielded compounds with moderate to high antibacterial activity. researchgate.net These derivatives, which contain a C=N double bond, are known to possess a wide range of biological activities. rdd.edu.iq Similarly, hydrazone derivatives have also been synthesized from the 7-hydroxy-4-formyl coumarin precursor. researchgate.net

Thiosemicarbazide and Thiazolidinone: As mentioned previously, the introduction of thiosemicarbazide and thiazolidinone moieties at the 7-position of this compound has been a successful strategy for enhancing its antifungal and antioxidant activities. nih.gov Studies have shown that 4-thiazolidinones generally exhibit superior antifungal properties compared to their thiosemicarbazide precursors. nih.govcabidigitallibrary.org The thiosemicarbazide moiety itself has been identified as a crucial structural element for potent inhibition of enzymes like apple polyphenol oxidase. srce.hrptfos.hr

Alkyl Linkers: The length of the alkyl chain linker between the coumarin core and other moieties, such as piperazine (B1678402), has a demonstrable effect on activity. For instance, in a series of compounds designed as potential Alzheimer's therapy agents, a four-carbon linker between the coumarin and piperazine moieties resulted in higher inhibitory activity against human acetylcholinesterase (hAChE) compared to a three-carbon linker. mdpi.com Conversely, for monoamine oxidase B (MAO-B) inhibition, derivatives with a three-carbon linker were found to be the most active. mdpi.com In another study, compounds with four-carbon linkers showed the highest affinity for certain receptors. nih.gov

Linker Modifications in Anticancer Hybrids: In the development of hybrid compounds combining lonidamine (B1675067) and 7-hydroxy-4-methylcoumarin for anticancer activity, modifications to the linker were explored. researchgate.net The results indicated that the nature of the linker significantly influenced the cytotoxic potency against different cancer cell lines. researchgate.net

Role of Specific Moieties (e.g., Schiff bases, hydrazones, amino acids, thiosemicarbazide, thiazolidinone) on Biological Efficacy

Computational Chemistry and Molecular Modeling

Computational methods offer a window into the molecular world, allowing for the prediction of properties and the rationalization of experimental observations.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been widely applied to this compound and its derivatives to understand their geometry, electronic properties, and reactivity. DFT calculations have been used to support experimental findings, for example, by correlating calculated molecular orbital energies with observed antibacterial activity. researchgate.netorientjchem.org

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For derivatives of 7-hydroxy-4-methylcoumarin, these calculations have confirmed that many of these molecules are non-planar. orientjchem.org Conformational analysis, which explores the different spatial arrangements of a molecule (conformers), has also been performed. For instance, studies on Mannich bases of 7-hydroxy-4-methylcoumarin have shown that the most stable conformers feature an intramolecular hydrogen bond, forming a stable six-membered ring. rsc.orgnih.gov This stability is a key factor influencing their biological activity. rsc.org DFT has also been used to study the dimerization of 7-hydroxy-4-methylcoumarin, revealing that a doubly hydrogen-bonded structure is formed in the neutral dimer. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name Core Structure Key Substituents/Moieties This compound Coumarin 4-Hydroxy, 7-Methyl 7,8-Dihydroxy-4-methylcoumarin Coumarin 4-Methyl, 7,8-Dihydroxy 6-Bromo-4-bromomethyl-7-hydroxycoumarin Coumarin 6-Bromo, 4-Bromomethyl, 7-Hydroxy 7-Hydroxy-4-formylcoumarin Coumarin 4-Formyl, 7-Hydroxy This compound-thiosemicarbazide derivatives This compound Thiosemicarbazide This compound-thiazolidinone derivatives This compound Thiazolidinone This compound-Schiff base derivatives This compound Schiff base (Imine) This compound-hydrazone derivatives This compound Hydrazone Lonidamine-7-hydroxy-4-methylcoumarin hybrids 7-Hydroxy-4-methylcoumarin Lonidamine, Linker 7-Hydroxy-4-methylcoumarin-piperazine hybrids 7-Hydroxy-4-methylcoumarin Piperazine, Alkyl linker

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Molecular Orbital Analysis (HOMO-LUMO energies, spatial characteristics)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer. indexcopernicus.com

Theoretical calculations, often employing Density Functional Theory (DFT), have been used to determine these properties for coumarin derivatives. For instance, in a study of various 4-methyl coumarin derivatives, the HOMO-LUMO gap values were calculated to understand their electronic behavior. indexcopernicus.com For a series of Schiff bases derived from 7-hydroxy-4-methylcoumarin, both HOMO and LUMO orbitals were observed to be significantly distributed over the conjugation plane of the molecules. orientjchem.org

Analysis of related structures, like 8-formyl-7-hydroxy-4-methylcoumarin, shows that the HOMO is primarily located on the coumarin ring, while the LUMO is distributed over the formyl group, indicating the direction of charge transfer upon excitation. researchgate.net Similarly, for 3-methoxycarbonyl-4-hydroxy coumarin, both frontier orbitals are substantially spread across the conjugated system, resembling those of unsubstituted coumarin. mdpi.com The energy gap is a key indicator of molecular stability and reactivity. mdpi.comcdnsciencepub.com

Table 1: Calculated Frontier Orbital Energies for Coumarin Derivatives

| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 3-methoxy-4-hydroxy coumarin | DFT/6–311++G(d,p) | -0.25767 | -0.09207 | 0.1656 | mdpi.com |

| 4-methyl coumarin derivative 2 | DFT | -11.674 | -0.881 | 10.793 | indexcopernicus.com |

| 4-methyl coumarin derivative 3 | DFT | -7.986 | - | - | indexcopernicus.com |

| 4-methyl coumarin derivative 5 | DFT | -5.835 | - | - | indexcopernicus.com |

Note: The table presents a selection of data from different studies and is not a direct comparison under identical computational conditions.

Molecular Electrostatic Potential and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). ijcrar.com For derivatives like 8-formyl-7-hydroxy-4-methylcoumarin, MEP analysis has been used to identify these reactive areas, providing insights into the molecule's interaction with biological receptors. researchgate.netaraku.ac.ir

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, hyperconjugative interactions, and charge delocalization, which contribute to molecular stability. researchgate.netaraku.ac.irgrafiati.com In NBO analysis, the stabilization energy E(2) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is calculated. ijcrar.com For instance, in a study on 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), NBO analysis was employed to evaluate hyperconjugative interactions and the strength of intramolecular hydrogen bonds. grafiati.com The charge transfer between the lone pair of a proton acceptor and the anti-bonding orbital of a proton donor is a key factor in stabilizing hydrogen bonds. grafiati.com In 4-chloro-3-formyl-6-methylcourmarin, strong intramolecular hyperconjugative interactions were identified through NBO analysis, indicating significant stabilization from intramolecular charge transfer. ijcrar.com

Intramolecular Hydrogen Bonding and Charge Transfer Studies

Intramolecular hydrogen bonding (IHB) and intramolecular charge transfer (ICT) are critical phenomena that influence the photophysical and chemical properties of hydroxycoumarins. Theoretical studies on 8-formyl-7-hydroxy-4-methylcoumarin have explored the IHB between the 7-hydroxyl group and the 8-formyl oxygen. asianpubs.org These studies confirm that upon electronic excitation (from the ground state S₀ to the first excited state S₁), an excited-state intramolecular hydrogen transfer (ESIHT) can occur. asianpubs.org

This process involves the transfer of the hydroxyl hydrogen to the formyl oxygen, a reaction facilitated by the strengthening of hydrogen bonds in the excited state. asianpubs.orgrsc.org MEP and NBO analyses further establish the presence of ICT states, which can effectively trigger the ESIHT reaction. asianpubs.org In solvated environments, such as with water or ammonia (B1221849) molecules, the hydrogen transfer can be influenced by a "proton wire" mechanism, where solvent molecules facilitate the transfer. rsc.orgnih.govamanote.com Studies on 7-hydroxy-4-methylcoumarin solvated with water molecules predict that the system undergoes a hydrogen atom transfer rather than a simple proton transfer, a process accompanied by an asynchronous quadruple hydrogen atom transfer from the enol to the keto tautomer in the excited state. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its receptor over time, providing insights into the stability of the binding complex and conformational changes in the protein. semanticscholar.orgnrfhh.com While molecular docking provides a static snapshot, MD simulations model the real-time motion of atoms, enhancing the prediction of binding poses and energies. nrfhh.com

MD simulations have been used to study the interaction of 7-hydroxy-4-methylcoumarin derivatives with various biological targets. In a study involving human serum albumin (HSA), MD simulations helped to understand the stability of the protein-drug complex in an aqueous solution and the conformational changes in HSA upon binding. semanticscholar.org For derivatives targeting monoamine oxidase A (hMAO-A), 50-nanosecond MD simulations were performed on the top-ranked docking complexes to investigate the ligand-target recognition process, revealing key stacking interactions with specific amino acid residues like Phe352 and Tyr407. csic.es Similarly, MD simulations were crucial in analyzing the binding modes of coumarin derivatives with acetylcholinesterase (AChE), with analyses of Root Mean Square Fluctuation (RMSF) indicating the stability of the complexes. nih.gov

Molecular Docking Studies with Target Proteins (e.g., TNF-α, COX-2 enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of 7-hydroxy-4-methylcoumarin have been the subject of numerous docking studies against inflammatory targets. Research has shown that novel derivatives exhibit potential anti-inflammatory activity by targeting TNF-α and COX-2 enzymes. researchgate.neteurekaselect.com In one study, various Schiff bases, hydrazones, and amino acid derivatives attached to the C-8 position of 7-hydroxy-4-methylcoumarin were designed and docked against the 2AZ5 (TNF-α) and 5KIR (COX-2) receptors. researchgate.neteurekaselect.com The results helped identify compounds with the best potential inhibitory effects, which were then synthesized and evaluated. researchgate.net For example, compound F1 from this series showed the highest inhibitory effect against both TNF-α and COX-2. researchgate.neteurekaselect.com

Other studies have also performed docking of coumarin derivatives into the active site of COX-2, identifying key interactions, such as hydrogen bonds with residues like Ser530 and Tyr355, which are crucial for inhibition. researchgate.net These docking simulations are often consistent with in vitro experimental results, providing a strong basis for the observed biological activity. researchgate.netscienceopen.com

Table 2: Molecular Docking Results of Coumarin Derivatives Against Inflammatory Targets

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| Leptomonine A | COX-2 | -9.03 | Hydrophobic and hydrophilic sites | researcher.life |

| Leptomonine B | COX-2 | -8.96 | Similar to rofecoxib | researcher.life |

| Toddacoumaquinone | SARS-CoV-2 Mpro | -7.8 | - | nih.gov |

| Synthetic coumarin (1m) | SARS-CoV-2 Mpro | -7.1 | - | nih.gov |

Note: Docking scores and methodologies can vary significantly between studies and software used.

Prediction of Biological Activity and ADME Properties

Computational methods are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. These in silico predictions are vital for assessing a compound's drug-likeness and oral bioavailability early in the drug discovery process. nih.gov Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors (Lipinski's Rule of Five), and polar surface area are evaluated. nih.govmdpi.com

Studies on various derivatives of 7-hydroxy-4-methylcoumarin have shown that they generally exhibit good predicted ADME profiles. For instance, a computational study on coumarin-piperazine hybrids predicted good human oral absorption. scienceopen.com Similarly, an analysis of a synthetic coumarin derivative showed respectable pharmacokinetic properties, including good gastrointestinal absorption and no predicted blood-brain barrier penetration. nih.gov In another study, newly synthesized derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin were evaluated, and while some slightly exceeded the common molecular weight limit of 500 Da, they remained within modern acceptable limits for oral bioavailability. mdpi.com These theoretical predictions help prioritize compounds for further experimental development. researchgate.net

Theoretical Studies on Reaction Mechanisms and Activation Energies

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the calculation of transition states and activation energies. The Pechmann condensation, a common method for synthesizing coumarins, has been a focus of such studies. maxwellsci.com

For example, the synthesis of 5,7-dihydroxy-4-methylcoumarin (B191047) from phloroglucinol (B13840) and ethyl acetoacetate (B1235776) using a UiO-66-SO₃H catalyst was studied both experimentally and theoretically. acs.orgnih.gov Using the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, a three-step reaction mechanism was proposed: trans-esterification, intramolecular hydroxyalkylation, and dehydration. acs.orgnih.gov The calculations identified the initial trans-esterification as the rate-determining step. nih.gov The study found that the calculated activation energy for the reaction on the sulfonic group of the UiO-66-SO₃H catalyst was 15.7 kcal/mol, significantly lower than the 29.5 kcal/mol calculated for the uncatalyzed reaction on the UiO-66 catalyst, which aligned well with experimental findings. acs.orgnih.gov Such studies are invaluable for understanding catalytic processes and optimizing reaction conditions for the synthesis of coumarin derivatives. acs.org

Analytical Methods and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

FT-IR spectroscopy is instrumental in identifying the functional groups present in 4-Hydroxy-7-methylcoumarin. The infrared spectrum reveals characteristic absorption bands corresponding to specific vibrational frequencies of the molecule's bonds.

Key FT-IR spectral data for this compound are summarized below:

A broad peak observed in the region of 3400-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. scispace.comsathyabama.ac.in

The stretching vibration of the C=O bond in the lactone ring results in a strong absorption band typically around 1680-1730 cm⁻¹. scispace.comsathyabama.ac.in

Bands in the range of 1500-1626 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic ring. scispace.com

The C-O stretching vibrations are typically observed around 1068-1277 cm⁻¹. scispace.com

Aliphatic C-H stretching from the methyl group is found around 2925-2938 cm⁻¹. scispace.com

Table 1: Characteristic FT-IR Peaks for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3400 - 3500 | scispace.comsathyabama.ac.in |

| Carbonyl (C=O) | Stretching | 1680 - 1730 | scispace.comsathyabama.ac.in |

| Aromatic (C=C) | Stretching | 1500 - 1626 | scispace.com |

| Ether (C-O) | Stretching | 1068 - 1277 | scispace.com |

| Methyl (C-H) | Stretching | 2925 - 2938 | scispace.com |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon atoms in the molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the methyl group, the aromatic ring, the vinyl proton, and the hydroxyl group. scispace.comrsc.org For instance, in a DMSO-d6 solvent, the methyl protons typically appear as a singlet around δ 2.3-2.4 ppm. scispace.comrsc.org The aromatic protons show signals in the range of δ 6.7-7.6 ppm, and the vinyl proton at C3 appears as a singlet around δ 6.1 ppm. scispace.com The hydroxyl proton signal is often observed as a broad singlet at a higher chemical shift, around δ 10.5-10.7 ppm. scispace.com

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. Key signals include the methyl carbon, the carbons of the aromatic ring, the olefinic carbons, and the carbonyl carbon of the lactone. scispace.comorientjchem.org The carbonyl carbon (C=O) is typically the most downfield signal, appearing around δ 161 ppm. scispace.com The carbon of the methyl group resonates at a much higher field, around δ 18 ppm. scispace.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d6

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | References |

|---|---|---|---|

| -CH₃ | ~2.35 | ~18.05 | scispace.com |

| C3-H | ~6.11 | ~111.97 | scispace.com |

| C5-H | ~7.59 | ~126.53 | scispace.com |

| C6-H | ~6.81 | ~112.80 | scispace.com |

| C8-H | ~6.70 | ~102.13 | scispace.com |

| C4 | - | ~153.46 | scispace.com |

| C7 | - | ~160.24 | scispace.com |

| C9 | - | ~154.79 | scispace.com |

| C10 | - | ~110.21 | scispace.com |

| C2 (C=O) | - | ~161.11 | scispace.com |

| C7-OH | ~10.71 | - | scispace.com |

Note: Chemical shifts are relative to TMS and can be influenced by the solvent and concentration.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is typically observed at m/z 176, corresponding to the molecular weight of the compound (C₁₀H₈O₃). nih.govrsc.org The fragmentation pattern provides additional structural information. Common fragmentation involves the loss of carbon monoxide (CO), leading to significant peaks at m/z 148 and m/z 120. nih.gov Another notable fragmentation is the loss of a methyl radical followed by CO, or the direct loss of a CHO group.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z | Proposed Structure/Loss | References |

|---|---|---|---|

| [M+H]⁺ | 177.0546 | Protonated Molecule | nih.gov |

| [M]⁺ | 176 | Molecular Ion | rsc.org |

| [M-CO]⁺ | 148 | Loss of Carbon Monoxide | nih.gov |

| [M-2CO]⁺ | 120 | Loss of two Carbon Monoxide molecules | nih.gov |

| [M-CH₃]⁺ | 161 | Loss of Methyl Radical | orientjchem.org |

UV-Visible spectroscopy is crucial for studying the electronic transitions within this compound and understanding its photophysical behavior, which is fundamental to its applications as a fluorescent probe and laser dye.